Deoxycholic acid ethyl ester
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Overview
Description
Deoxycholic acid ethyl ester is a chemical compound derived from deoxycholic acid, a secondary bile acid. It is known for its role in various biological and chemical processes. The compound is chemically described as Ethyl ®-4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate . It is used in analytical method development, method validation, and quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxycholic acid ethyl ester is primarily synthesized through esterification reactions. One common method involves the reaction of deoxycholic acid with ethanol in the presence of an acid catalyst. This process typically requires mild conditions and results in high yields . Another method involves the use of triphenylphosphine oxide and oxalyl chloride as coupling reagents, which allows for esterification under neutral conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
Deoxycholic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to deoxycholic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields deoxycholic acid.
Substitution: Forms various substituted esters depending on the nucleophile used
Scientific Research Applications
Deoxycholic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its role in cellular processes and interactions with biological membranes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of submental fat.
Industry: Utilized in the production of emulsifiers and surfactants due to its amphiphilic nature.
Mechanism of Action
Deoxycholic acid ethyl ester exerts its effects primarily through its interaction with cell membranes. As a bile acid derivative, it emulsifies fats and disrupts cell membranes, leading to cell lysis. This mechanism is particularly useful in the targeted breakdown of adipose cells, making it effective in reducing submental fat . The compound also interacts with various molecular targets and pathways involved in lipid metabolism and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Deoxycholic acid: The parent compound, known for its role in fat emulsification and digestion.
Chenodeoxycholic acid: Another bile acid with similar properties but different hydroxylation patterns.
Lithocholic acid: A bile acid with a single hydroxyl group, making it less soluble in water
Uniqueness
Deoxycholic acid ethyl ester is unique due to its ester functional group, which enhances its solubility and stability compared to its parent compound. This modification also allows for specific applications in analytical chemistry and industrial processes .
Properties
IUPAC Name |
ethyl 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-30-24(29)11-6-16(2)20-9-10-21-19-8-7-17-14-18(27)12-13-25(17,3)22(19)15-23(28)26(20,21)4/h16-23,27-28H,5-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVNCIMEWULGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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